molecular formula C5H5ClN2O2 B041288 6-Chloro-3-methyluracil CAS No. 4318-56-3

6-Chloro-3-methyluracil

Numéro de catalogue: B041288
Numéro CAS: 4318-56-3
Poids moléculaire: 160.56 g/mol
Clé InChI: SGLXGFAZAARYJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Chloro-3-methyluracil (CAS: 4318-56-3) is a halogenated pyrimidine derivative with the molecular formula C₅H₅ClN₂O₂ and a molar mass of 160.56 g/mol. It is a white-to-pale-yellow crystalline powder that serves as a critical intermediate in pharmaceutical synthesis, particularly for Alogliptin Benzoate (a DPP-4 inhibitor for type 2 diabetes) and antibacterial agents targeting Helicobacter pylori glutamate racemase . Structurally, it features a chlorine atom at position 6 and a methyl group at position 3 on the uracil ring, which influence its chemical reactivity and bioactivity. Its applications extend to synthesizing phosphodiesterase inhibitors, chloride channel activators, and adenosine receptor antagonists .

Key properties include:

  • Melting Point: ~278°C
  • Storage: Stable under cool, dry conditions away from moisture and light .
  • Reactivity: Participates in nucleophilic substitutions (e.g., bromination in visible light reactors) and forms bioactive metal complexes .

Propriétés

IUPAC Name

6-chloro-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLXGFAZAARYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195763
Record name 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4318-56-3
Record name 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4318-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4318-56-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Chloro-3-methyluracil
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYQ4JL346J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

La synthèse de BCX-140 implique l'utilisation de dérivés de l'acide benzoïque. La voie de synthèse spécifique et les conditions de réaction ne sont pas largement documentées dans la littérature publique. On sait que le composé est préparé par une série de réactions chimiques qui modifient la structure de l'acide benzoïque pour inclure des groupes fonctionnels nécessaires à son activité inhibitrice .

Analyse Des Réactions Chimiques

Mécanisme d'action

Le mécanisme d'action de BCX-140 implique sa liaison au site actif de la neuraminidase. Le groupe guanidino du composé interagit avec des résidus spécifiques d'acides aminés, tels que Glu-276, dans le site actif. Cette liaison empêche la neuraminidase de cliver les résidus d'acide sialique, inhibant ainsi la libération de nouvelles particules virales des cellules infectées. Ce mécanisme est crucial pour limiter la propagation du virus dans l'organisme hôte.

Applications De Recherche Scientifique

Pharmaceutical Applications

Alogliptin Synthesis
6-Chloro-3-methyluracil serves as a key intermediate in the synthesis of alogliptin, a medication used to treat type 2 diabetes. Alogliptin is a dipeptidyl peptidase IV (DPP-IV) inhibitor, which helps regulate blood sugar levels by increasing insulin secretion in response to meals. The process of synthesizing alogliptin from this compound has been optimized to improve yield and environmental safety by utilizing less toxic reagents compared to traditional methods .

Anticancer Activity
Recent studies have demonstrated the antiproliferative effects of derivatives synthesized from this compound against various cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). One derivative exhibited an IC50 value of 5.9 µM against A549 cells, indicating significant cytotoxic potential. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase .

Coordination Chemistry

Copper Complex Formation
this compound has been explored as a ligand in coordination chemistry. It can form stable copper(II) complexes that exhibit notable bioactivity, including antibacterial properties against both Gram-positive and Gram-negative bacteria. The structural analysis of these complexes reveals a distorted octahedral coordination environment, which enhances their biological efficacy .

Cocrystallization Studies

Cocrystallization experiments involving this compound have revealed its potential to form complex structures with various coformers. This property is crucial for developing new materials with tailored properties for pharmaceutical applications. The intermolecular interactions within these cocrystals can lead to enhanced stability and solubility of active pharmaceutical ingredients .

Computational Studies

Computational modeling has been employed to study the binding interactions of this compound derivatives with target proteins such as EGFR (epidermal growth factor receptor). These studies provide insights into the molecular dynamics and potential therapeutic effects of the compounds derived from this compound, aiding in the rational design of new drugs .

Summary Table of Applications

Application Area Details
Pharmaceutical SynthesisKey intermediate in alogliptin synthesis for type 2 diabetes treatment
Anticancer ResearchAntiproliferative activity against cancer cell lines; induces apoptosis
Coordination ChemistryForms bioactive copper(II) complexes with antibacterial properties
CocrystallizationAbility to form stable cocrystals enhancing drug solubility and stability
Computational ModelingInsights into molecular interactions for drug design

Mécanisme D'action

The mechanism of action of BCX-140 involves its binding to the active site of neuraminidase. The compound’s guanidino group interacts with specific amino acid residues, such as Glu-276, in the active site. This binding prevents neuraminidase from cleaving sialic acid residues, thereby inhibiting the release of new viral particles from infected cells . This mechanism is crucial for limiting the spread of the virus within the host organism .

Comparaison Avec Des Composés Similaires

Antibacterial and Antioxidant Properties

  • This compound: Exhibits broad-spectrum antibacterial activity against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, B. cereus) bacteria. Its copper(II) complex shows enhanced bioactivity due to the {CuN₂O₄} coordination environment and H-bonded 3D network .
  • 6-Chlorouracil: Limited data on antibacterial activity; primarily used in cocrystal studies .
  • 5-Fluorouracil : Anticancer agent but lacks significant antibacterial effects .

Antioxidant Capacity

  • The copper(II) complex of this compound demonstrates moderate radical scavenging activity, attributed to electron transfer mechanisms facilitated by the metal center .

Metal Complex Formation

  • This compound forms stable Cu(II) complexes with a distorted octahedral geometry, enabling applications in antimicrobial coatings .

Halogen Bonding and Cocrystallization

  • This compound participates in Cl···N/O halogen bonds, but its methyl group sterically hinders some synthon motifs compared to 6-chlorouracil .
  • 5-Iodouracil forms stronger halogen bonds (I···N/O), making it superior for designing cocrystals with triazines .

Physicochemical Properties

Property This compound 6-Chlorouracil 3-Methyluracil
Solubility Low in water; soluble in polar aprotic solvents Moderate in DMSO High in water
Melting Point 278°C 300°C (decomp.) 245°C
Lipophilicity (LogP) ~0.9 (estimated) ~0.5 ~0.3

Activité Biologique

6-Chloro-3-methyluracil (Hcmu) is a derivative of uracil, a naturally occurring nucleobase, and has garnered attention for its potential biological activities. This compound is notable for its structural modifications that enhance its pharmacological properties, particularly in the context of antibacterial and antioxidant activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound has the molecular formula C5H5ClN2O2C_5H_5ClN_2O_2 and a molecular weight of 162.56 g/mol. Its structure includes a chlorine atom at the 6-position and a methyl group at the 3-position of the uracil ring, which contributes to its unique biological profile.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested in various formats, including as a copper(II) complex, which enhanced its bioactivity.

Table 1: Antibacterial Activity of this compound

BacteriaGram TypeMinimum Inhibitory Concentration (MIC)
Escherichia coliNegative32 µg/mL
Pseudomonas aeruginosaNegative16 µg/mL
Staphylococcus aureusPositive8 µg/mL
Bacillus cereusPositive4 µg/mL

The copper(II) complex derived from this compound was particularly noted for its enhanced antibacterial activity compared to the parent compound alone, indicating that metal coordination can significantly influence bioactivity .

Antioxidant Activity

In addition to its antibacterial properties, this compound has demonstrated notable antioxidant effects. The compound was evaluated using various assays that measure radical scavenging activity. The results indicated that it effectively neutralizes free radicals, which can contribute to oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30
Ferric Reducing AbilityModerate

These findings suggest that this compound could be beneficial in preventing oxidative damage in biological systems .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies indicate that the compound can effectively bind to bacterial enzymes, potentially inhibiting their function and contributing to its antibacterial effects. The docking scores suggest a strong affinity for targets involved in bacterial cell wall synthesis .

Case Studies

Case Study: Copper(II) Complex Formation
A study investigated the formation of a copper(II) complex with this compound and assessed its biological properties. The complex exhibited enhanced solubility and stability compared to the free ligand, leading to improved antibacterial efficacy against resistant bacterial strains. This highlights the potential for developing metal-based therapeutics utilizing this compound .

Case Study: Synthesis and Evaluation
Another investigation focused on synthesizing novel derivatives of this compound and evaluating their biological activities. Several derivatives were found to possess improved bioactivity profiles, indicating that structural modifications can lead to compounds with enhanced therapeutic potential .

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-3-methyluracil, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing this compound with methylhydrazine in absolute ethanol yields derivatives like 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione . Optimization involves monitoring reaction time (e.g., 3 hours for reflux), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios (excess nucleophiles like methylhydrazine improve yields). Purity is confirmed via HPLC (≥98.0% area%) or NMR (≥97+%) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • X-ray diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks, as demonstrated in copper(II) complex studies .
  • NMR spectroscopy : Confirms molecular structure via characteristic peaks (e.g., δ 3.03 ppm for methyl groups in DMSO-d6) .
  • HPLC and titration : Quantify purity (≥98.0% by HPLC; ≥98.0% by neutralization titration) .
  • Melting point analysis : Validates decomposition temperature (278–280°C) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Storage : Sealed containers in dry, room-temperature conditions to prevent decomposition .
  • Waste disposal : Segregate and treat waste via professional biohazard services to mitigate environmental risks .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

It serves as a precursor for:

  • DPP-4 inhibitors : Key for synthesizing antidiabetic agents like alogliptin benzoate .
  • Antimicrobial agents : Modifies bacterial enzymes (e.g., Helicobacter pylori’s glutamate cysteine ligase) .
  • Neurological therapeutics : Intermediate in brain-targeted drugs (e.g., inositol derivatives) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound derivatives?

DFT models (e.g., B3LYP functional) analyze molecular orbitals, charge distribution, and reactivity. For copper(II) complexes, DFT calculations validated the distorted octahedral geometry and ligand coordination modes, aligning with experimental UV-vis and EPR data . Such models guide the design of bioactive compounds by simulating interactions with biological targets.

Q. How should researchers address discrepancies in reported purity or reactivity data for this compound?

Cross-validate methods:

  • Compare HPLC (98.0% area% ) vs. NMR (97+% ) purity assays.
  • Replicate synthetic protocols under controlled conditions (e.g., anhydrous ethanol, inert atmosphere) to isolate batch-specific variability .
  • Use standardized reference materials from certified suppliers (e.g., FUJIFILM Wako ).

Q. What strategies are effective for designing coordination complexes using this compound as a ligand?

  • Ligand modification : Introduce electron-withdrawing groups (e.g., Cl) to enhance metal-binding affinity .
  • Solvent selection : Aqueous or ethanol media stabilize copper(II) complexes via H-bonding networks .
  • Topological analysis : Tools like Mercury CSD assess packing patterns and intermolecular interactions (e.g., tfz-d topology in Cu complexes) .

Q. How can bioactivity assays evaluate the therapeutic potential of this compound derivatives?

  • Antibacterial testing : Disk diffusion assays against Gram-negative (E. coli) and Gram-positive (S. aureus) strains, with MIC values ≤50 µg/mL .
  • Antioxidant assays : DPPH radical scavenging to quantify IC50 values .
  • Molecular docking : Predict binding affinities to targets like bacterial enzymes or human receptors (e.g., IL-6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-methyluracil
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-methyluracil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.